molecular formula C9H13NO2 B11727416 Ethyl-2-cyano-3-propylacrylate

Ethyl-2-cyano-3-propylacrylate

Cat. No.: B11727416
M. Wt: 167.20 g/mol
InChI Key: USHSLSUBTWXMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2-cyano-3-propylacrylate is a chemical compound belonging to the family of cyanoacrylates. Cyanoacrylates are well-known for their rapid polymerization in the presence of moisture, making them the active ingredients in many commercial adhesives, such as superglues. This compound is a colorless liquid with a faint sweet smell and low viscosity. It is primarily used in industrial applications due to its strong adhesive properties and rapid curing time.

Preparation Methods

Ethyl-2-cyano-3-propylacrylate can be synthesized through the condensation of ethyl cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This exothermic reaction produces the polymer, which is then sintered and thermally “cracked” to yield the monomer. Another method involves the ethoxy carbonylation of cyanoacetylene . Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl-2-cyano-3-propylacrylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl-2-cyano-3-propylacrylate involves rapid polymerization upon exposure to moisture. The presence of the cyano group and the ester group in the molecule leads to polarization of the double bond, initiating anionic polymerization. This process results in the formation of a high molecular weight polymer that creates strong adhesive bonds . The molecular targets include the surfaces being bonded, where the polymer forms a cohesive layer that adheres to the substrates.

Comparison with Similar Compounds

Ethyl-2-cyano-3-propylacrylate can be compared with other cyanoacrylate compounds such as:

This compound is unique due to its balance of rapid curing time, strong adhesive properties, and moderate flexibility, making it suitable for both industrial and medical applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 2-cyanohex-2-enoate

InChI

InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3

InChI Key

USHSLSUBTWXMQR-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C#N)C(=O)OCC

Origin of Product

United States

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